molecular formula C10H16 B14297590 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene CAS No. 125909-70-8

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene

Cat. No.: B14297590
CAS No.: 125909-70-8
M. Wt: 136.23 g/mol
InChI Key: JWYIMGQSFPZVKV-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene (C₁₀H₁₄) is a cyclohexadiene derivative featuring a conjugated diene system (1,4-diene) with three substituents: ethyl at position 3 and methyl groups at positions 1 and 2. Its molecular structure imparts unique steric and electronic properties, influencing reactivity and stability. The compound’s average molecular mass is 134.222 g/mol, with a monoisotopic mass of 134.109550 g/mol .

Properties

CAS No.

125909-70-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-ethyl-1,2-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h5,7,10H,4,6H2,1-3H3

InChI Key

JWYIMGQSFPZVKV-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CCC(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as transition metal complexes can facilitate the cyclization and functionalization of linear precursors to form the cyclohexene ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can yield the corresponding cyclohexane derivative.

    Substitution: Electrophilic substitution reactions can occur at the alkyl-substituted positions, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: Hydrogen gas, Pd/C catalyst

    Substitution: Halogens (e.g., Br2, Cl2), alkyl halides

Major Products

    Oxidation: Epoxides, diols

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated or alkylated cyclohexenes

Scientific Research Applications

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of dienes and the mechanisms of cycloaddition reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: Derivatives of this compound may exhibit pharmacological properties, making it a potential lead compound for drug development.

    Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating reactions such as electrophilic addition and cycloaddition. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Mass (g/mol)
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene 1-CH₃, 2-CH₃, 3-CH₂CH₂CH₃ C₁₀H₁₄ 134.222
1,2-Dimethyl-3-vinylcyclohexa-1,4-diene 1-CH₃, 2-CH₃, 3-CH₂CH₂ C₁₀H₁₄ 134.222
1-Ethylcyclohexa-1,4-diene 1-CH₂CH₃ C₈H₁₂ 108.181
1,2-Dimethylcyclohexa-1,4-diene 1-CH₃, 2-CH₃ C₈H₁₂ 108.181

Key Observations :

  • Steric Effects : The 3-ethyl group in the target compound introduces greater steric hindrance compared to the vinyl group in its structural isomer (1,2-dimethyl-3-vinylcyclohexa-1,4-diene) . This may reduce ring strain but slow down reactions requiring planar transition states.

Thermal Decomposition Kinetics

Table 2: Comparative Thermal Stability and Decomposition Data

Compound Activation Energy (kJ/mol) Decomposition Rate (s⁻¹) Reference
1-Ethylcyclohexa-1,4-diene 192 ± 5 2.3 × 10⁻⁴
1,2-Dimethylcyclohexa-1,4-diene 185 ± 4 3.1 × 10⁻⁴
1,2-Dimethyl-3-vinylcyclohexa-1,4-diene Not reported Not reported

Analysis :

  • The 1,2-dimethylcyclohexa-1,4-diene exhibits a lower activation energy (185 kJ/mol) compared to the 1-ethyl analogue (192 kJ/mol), suggesting that methyl substituents at positions 1 and 2 stabilize the transition state during decomposition .
  • The absence of data for the vinyl-substituted compound () and the target 3-ethyl compound highlights a research gap. However, extrapolating from existing studies, the 3-ethyl group’s bulkiness likely increases activation energy relative to smaller substituents.

Reactivity in Atmospheric Chemistry

Cyclohexadienes with alkyl substituents, such as 1-ethyl or 1,2-dimethyl derivatives, participate in aerosol formation when reacting with ozone and sulfur dioxide. For instance, Cox and Penkett (1972) demonstrated that alkyl-substituted dienes enhance nucleation rates due to their lower volatility and higher affinity for sulfonic acid derivatives . The 3-ethyl-1,2-dimethyl variant, with its three alkyl groups, is expected to exhibit even stronger aerosol-forming tendencies, though experimental validation is needed.

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